![molecular formula C19H20N4O5 B14651905 N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline CAS No. 43050-36-8](/img/structure/B14651905.png)
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline is an organic compound with a complex structure that includes a methoxyphenyl group, a cyclohexylidene group, and a dinitroaniline group
Vorbereitungsmethoden
The synthesis of N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyphenylcyclohexanone with aniline in the presence of a catalyst to form the intermediate compound. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro groups, resulting in the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline can be compared with other similar compounds such as:
2-ethyl-2-(3-methoxyphenyl)cyclohexanone oxime: This compound has a similar methoxyphenyl group but differs in its overall structure and chemical properties.
N’-cyclohexylidene-2-(3-methylphenoxy)acetohydrazide: This compound shares the cyclohexylidene group but has different substituents and functional groups.
Eigenschaften
CAS-Nummer |
43050-36-8 |
|---|---|
Molekularformel |
C19H20N4O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N-[[2-(3-methoxyphenyl)cyclohexylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H20N4O5/c1-28-15-6-4-5-13(11-15)16-7-2-3-8-17(16)20-21-18-10-9-14(22(24)25)12-19(18)23(26)27/h4-6,9-12,16,21H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
KZGVLZKKMFKALR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2CCCCC2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)
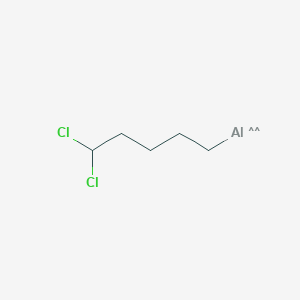


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
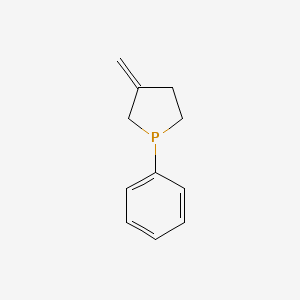
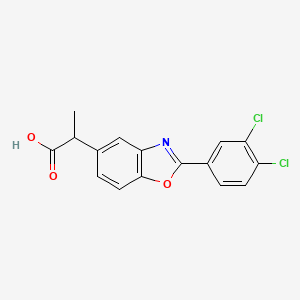

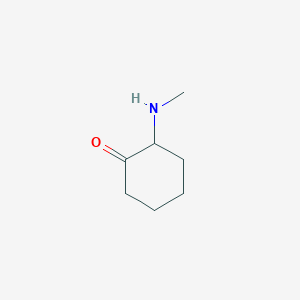
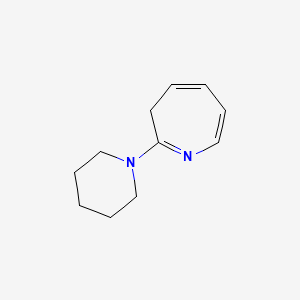
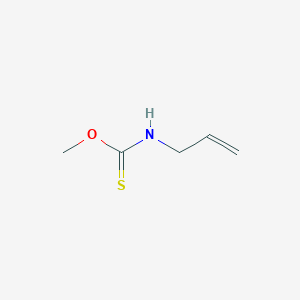
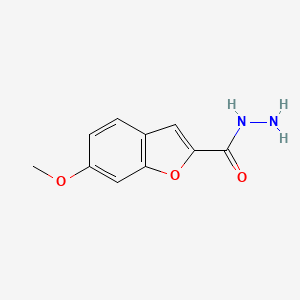
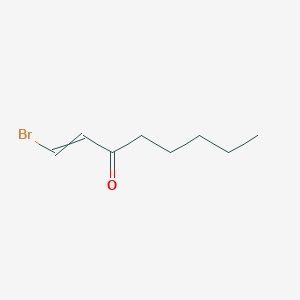
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
